molecular formula C16H16N6 B1220413 NSC 303530 CAS No. 64762-53-4

NSC 303530

Cat. No.: B1220413
CAS No.: 64762-53-4
M. Wt: 292.34 g/mol
InChI Key: YZJYQGRMFVKPAP-UHFFFAOYSA-N
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Description

NSC 303530 is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 303530 typically involves the reaction of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine with ethane derivatives under specific conditions. One common method includes the use of refluxing ethanol in the presence of a catalytic amount of piperidine . The reaction is carried out for several hours to ensure complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

NSC 303530 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole-pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole-pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC 303530 is unique due to its dual triazole-pyridine structure, which provides a versatile platform for various chemical modifications and applications. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry and biological research.

Properties

CAS No.

64762-53-4

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

7-methyl-3-[2-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C16H16N6/c1-11-5-7-21-13(17-19-15(21)9-11)3-4-14-18-20-16-10-12(2)6-8-22(14)16/h5-10H,3-4H2,1-2H3

InChI Key

YZJYQGRMFVKPAP-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=C(N2C=C1)CCC3=NN=C4N3C=CC(=C4)C

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)CCC3=NN=C4N3C=CC(=C4)C

64762-53-4

Synonyms

NSC 303530
NSC-303530
NSC303530

Origin of Product

United States

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